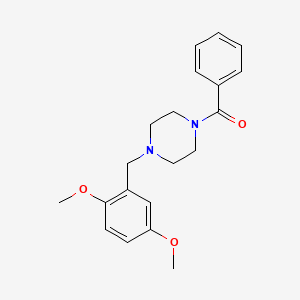
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide, also known as CCMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CCMB belongs to the class of benzamide derivatives and has been found to exhibit promising biological activities, making it a potential candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide is not fully understood, but research has shown that it acts by inhibiting the activity of certain enzymes and receptors that are involved in cancer cell proliferation and survival. 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to their death.
Biochemical and Physiological Effects:
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of bacterial and fungal growth. Additionally, 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been found to exhibit low toxicity towards normal cells, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide in lab experiments include its high potency against cancer cells and its low toxicity towards normal cells. Additionally, 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been found to exhibit good solubility in various solvents, making it easy to work with in the lab. However, the limitations of using 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for research on 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide, including the development of new derivatives with improved potency and selectivity against cancer cells. Additionally, research could focus on the optimization of the synthesis method for 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide to make it more cost-effective and accessible for researchers. Furthermore, the potential applications of 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide in the field of antibiotics and antifungals could be explored further.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-chloro-4-methylaniline in the presence of a base. The final product is obtained through the addition of a solution of hydrochloric acid in ether.
Applications De Recherche Scientifique
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. Research has shown that 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-3-5-11(8-13(9)17)18-15(19)12-7-10(16)4-6-14(12)20-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMHETWOLFSSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide](/img/structure/B5798879.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)
![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)



![2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5798927.png)

![4-methoxy-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5798936.png)
![(2-methoxy-5-nitrophenyl)[4-(methylthio)benzyl]amine](/img/structure/B5798942.png)
![1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5798957.png)
![3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5798964.png)
